2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid
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Overview
Description
2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid is a chemical compound with the molecular formula C11H12O3 It is known for its unique structure, which includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid typically involves the condensation of phenol derivatives with acetic acid or its derivatives. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzopyran derivatives .
Scientific Research Applications
2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress . Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
2-(3,4-Dihydro-1H-2-benzopyran-4-YL)acetic acid: This compound has a similar structure but differs in the position of the acetic acid group.
Baicalin: A flavonoid with a benzopyran ring, known for its anti-inflammatory and antioxidant properties.
Comparison: 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid is unique due to its specific substitution pattern on the benzopyran ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of its chemical stability and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-1-2-10-7-14-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNHLNVWMBYHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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